molecular formula C22H36O5 B601743 17-epi Limaprost CAS No. 75554-85-7

17-epi Limaprost

Cat. No.: B601743
CAS No.: 75554-85-7
M. Wt: 380.53
Attention: For research use only. Not for human or veterinary use.
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Description

17-epi Limaprost is a synthetic analogue of prostaglandin E1. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its vasodilatory and antithrombotic properties, making it useful in treating various ischemic conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the key intermediates in the synthesis is a compound that can be prepared using Wittig reactions, which are known for their ability to form double bonds with high efficiency and good chiral control .

Industrial Production Methods: Industrial production of 17-epi Limaprost typically involves optimizing the synthetic route to ensure high yield and purity. This includes the use of protecting groups to prevent unwanted reactions and the careful control of reaction conditions such as temperature and pH. The final product is often purified using techniques like chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: 17-epi Limaprost undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .

Scientific Research Applications

17-epi Limaprost has a wide range of scientific research applications, including:

Mechanism of Action

17-epi Limaprost acts as an agonist at prostaglandin E2 receptors, stimulating the adenylate cyclase-coupled E2 subtype of these receptors. This leads to the production of cyclic adenosine monophosphate (cAMP), which in turn causes smooth muscle relaxation and vasodilation. The compound also inhibits platelet aggregation, contributing to its antithrombotic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific receptor affinities and its ability to produce both vasodilatory and antithrombotic effects. Its synthetic route also allows for high chiral control and efficiency, making it a valuable compound for both research and therapeutic applications .

Properties

CAS No.

75554-85-7

Molecular Formula

C22H36O5

Molecular Weight

380.53

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; 

Origin of Product

United States

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